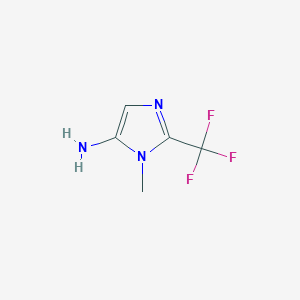

1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine

Overview

Description

“1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine” is a compound that contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. It also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom, and a methyl group (-CH3) attached to one of the nitrogen atoms in the imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar imidazole ring, with the trifluoromethyl and methyl groups adding steric bulk . The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group. The imidazole ring is aromatic and relatively stable, but can participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could make the compound somewhat polar . The presence of the nitrogen atoms in the imidazole ring could allow for hydrogen bonding .Scientific Research Applications

Green Synthesis Techniques

1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine and its derivatives have been the focus of research due to their wide range of applications in scientific research. An efficient and environmentally friendly method for synthesizing novel derivatives, such as 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine, has been developed through a multi-component one-pot synthesis. This process, involving aromatic aldehydes, benzoyl cyanide, and either 2-aminoimidazole-4,5-dicarbonitrile or 3-amino-1,2,4-triazole in pyridine under controlled microwave heating, is notable for its operational simplicity, short reaction time, and high yields, making it a green approach to compound synthesis (Sadek et al., 2018).

Synthesis of Nitrogen-rich Compounds

Research has also explored the synthesis of nitrogen-rich compounds for applications in gas generators. Energetic salts with various cationic moieties were prepared from derivatives including 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole, showcasing their potential in high-energy applications due to their positive heats of formation contributed by the molecular backbone of the compounds (Srinivas et al., 2014).

Pharmaceutical Intermediates

The chemical also serves as a key intermediate in pharmaceutical manufacturing. For instance, a practical synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine, a significant pharmaceutical intermediate, has been reported. This synthesis involves a sequence of cyclization, hydrolysis, and methylation processes, providing insights into the production of medically relevant compounds (Zhou et al., 2018).

Novel Synthetic Pathways

Innovative synthetic pathways have been developed for imidazole synthesis, such as the oxidative annulation of aryl methyl ketones and primary amines in the presence of TEMPO under weakly acidic conditions. This method allows for the synthesis of 1H-imidazoles from diverse substrates, demonstrating the chemical's versatility in organic synthesis (Geng et al., 2022).

Antibacterial Activity

Additionally, the antibacterial properties of certain derivatives have been investigated, offering potential applications in the development of new antibacterial agents. A study on the design, synthesis, and antibacterial activity of novel derivatives highlighted their promising antibacterial efficacy, contributing to the ongoing search for new antimicrobial compounds (Prasad, 2021).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antifungal activity , suggesting that this compound may also target fungal organisms.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the fungal lanosterol 14α-demethylase , which is a crucial enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

Based on the potential antifungal activity, it can be inferred that this compound may affect the ergosterol biosynthesis pathway in fungi .

Result of Action

Based on the potential antifungal activity, it can be inferred that this compound may lead to the disruption of the fungal cell membrane and subsequent cell death .

Properties

IUPAC Name |

3-methyl-2-(trifluoromethyl)imidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c1-11-3(9)2-10-4(11)5(6,7)8/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBXAXCMBVCZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

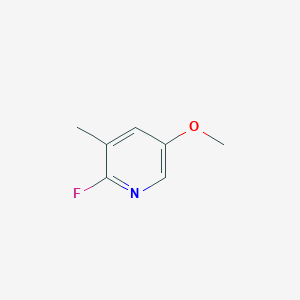

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)

![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)